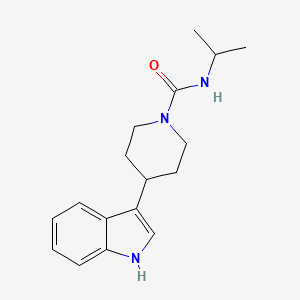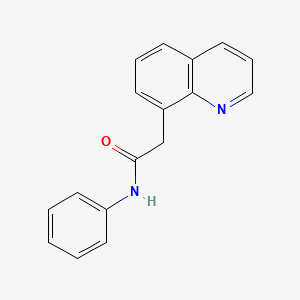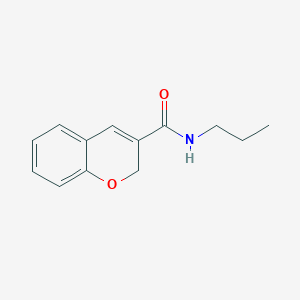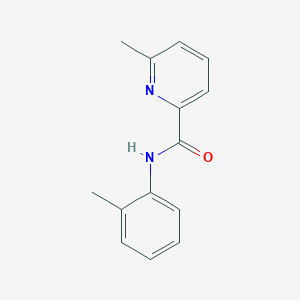![molecular formula C15H19N3O B7474294 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, also known as CAY10505, is a synthetic compound that has gained attention for its potential application in scientific research.
Wirkmechanismus
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide exerts its effects by binding to and modulating the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting GSK-3β activity, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide can modulate these processes and exert its effects.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including:
- Inhibition of cancer cell growth
- Induction of cell cycle arrest and apoptosis
- Neuroprotective effects
- Improvement of cognitive function
- Modulation of cellular processes, including cell growth, differentiation, and apoptosis
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide in lab experiments include its high purity, specificity for GSK-3β, and potential application in various research areas. However, some limitations of using 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, including:
- Further investigation of its potential application in cancer research and neuroscience
- Development of more cost-effective synthesis methods
- Investigation of its potential application in other research areas, such as immunology and infectious diseases
- Development of more specific and potent GSK-3β inhibitors based on the structure of 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
In conclusion, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide is a synthetic compound that has potential application in various scientific research areas. Its synthesis method yields a high purity of the compound, making it suitable for lab experiments. 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide exerts its effects by inhibiting GSK-3β activity, and has been shown to have various biochemical and physiological effects. Although there are some limitations to using 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide involves the reaction of 4-methylbenzylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography. This method yields a high purity of 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been shown to have potential application in various scientific research areas, including cancer research and neuroscience. In cancer research, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-7-13(8-6-10)9-16-15(19)14-11(2)17-18(4)12(14)3/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQYZDBBOJASSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)











